molecular formula C9H5ClO2 B1581960 Benzofuran-2-carbonyl chloride CAS No. 41717-28-6

Benzofuran-2-carbonyl chloride

Cat. No. B1581960
CAS RN: 41717-28-6
M. Wt: 180.59 g/mol
InChI Key: ZJDRDTZQVOCKPI-UHFFFAOYSA-N
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Description

Benzofuran-2-carbonyl chloride is a heterocyclic compound . It has the empirical formula C9H5ClO2, and a molecular weight of 180.59 . It is used in laboratory chemicals and in the synthesis of substances .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a unique free radical cyclization cascade can construct a complex benzofuran derivative . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of Benzofuran-2-carbonyl chloride is represented by the SMILES string ClC(=O)c1cc2ccccc2o1 . The InChI key for this compound is ZJDRDTZQVOCKPI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .


Physical And Chemical Properties Analysis

Benzofuran-2-carbonyl chloride is a solid with a melting point of 53-57 °C . It has a density of 1.36g/cm3 and a boiling point of 260.8ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Complex Compounds

  • Benzofuran derivatives are used in the synthesis of complex organic compounds. For instance, 1-(1-Benzofuran-2-yl)-2-chloroethanone is synthesized from 1-benzofuran-2-ylethanone by chlorination with thionyl chloride. This compound plays a crucial role in the formation of molecules that exhibit π–π interactions, essential in organic synthesis (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Catalysis and Chemical Reactions

  • Benzofuran derivatives are important in palladium-catalyzed reactions. An example is the regioselective palladium-catalyzed direct arylation of benzofurans, which is significant for controlling the regioselectivity of the reaction (Loukotová, Yuan, & Doucet, 2014).

Material Science and Polymer Research

  • In material science, benzofuran derivatives are used in the development of polymers with specific properties. For example, the methacrylate polymer bearing a chalcone side group has been studied for its dielectric and thermal properties, where benzofuran derivatives played a key role in the polymer structure (Çelik & Coskun, 2018).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, benzofuran derivatives are synthesized for potential applications in disease diagnosis and treatment. For instance, novel benzofuran derivatives have been evaluated as positron emission tomography (PET) tracers for detecting amyloid plaques in Alzheimer's disease (Ono et al., 2006).

Novel Chemical Syntheses

  • Benzofuran-2-carbonyl chloride is also pivotal in the development of new synthetic pathways for various organic compounds. An example is its use in the synthesis of 2,3-difunctionalized benzofuran derivatives through palladium-catalyzed reactions (Hu et al., 2018).

Safety And Hazards

Benzofuran-2-carbonyl chloride is classified as an eye irritant (Category 2A), according to the GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . Future research could focus on optimizing these compounds for therapeutic use and exploring their full potential for the treatment of various diseases .

properties

IUPAC Name

1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRDTZQVOCKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194515
Record name 2-Benzofurancarbonyl chloride
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-carbonyl chloride

CAS RN

41717-28-6
Record name 2-Benzofurancarbonyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 2-benzofurancarboxylic acid (0.746 g, 4.6 mmol) in dichloromethane (3 mL) was treated with oxalyl chloride (0.700 g, 5.52 mmol) and one drop of dimethylformamide. The reaction mixture was shaken for 15 h. The solvent was removed under reduced pressure and dried under high vacuum to afford a quantitative amount of benzo[b]furan-2-carbonyl chloride. The oil was directly used in the following reaction.
Quantity
0.746 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Thionyl chloride (12.5 ml) was added to a suspension of benzofuran-2-carboxylic acid (20 g) in anhydrous benzene (250 ml). The mixture was refluxed for 3 hours, then allowed to cool down to room temperature. Removal of the volatiles left the desired acid chloride (21.8 g, 98%).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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